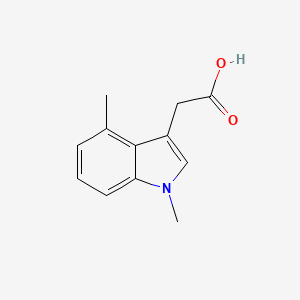

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Description

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is an indole-derived acetic acid compound with methyl substitutions at the 1- and 4-positions of the indole ring. The indole scaffold is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The acetic acid moiety (-CH₂COOH) is attached to the 3-position of the indole core. The methyl groups at positions 1 and 4 introduce steric and electronic modifications, distinguishing it from simpler indole acetic acid derivatives.

Key properties inferred from structural analogs:

- Molecular formula: C₁₃H₁₅NO₂ (estimated based on similar compounds).

- Molecular weight: ~217.26 g/mol.

- Solubility: Likely polar organic solvents (e.g., ethanol, DMSO) due to the carboxylic acid group.

- Reactivity: The carboxyl group enables esterification, amidation, or salt formation, while the methyl groups may influence regioselectivity in further reactions.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(1,4-dimethylindol-3-yl)acetic acid |

InChI |

InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(6-11(14)15)7-13(10)2/h3-5,7H,6H2,1-2H3,(H,14,15) |

InChI Key |

KEAFSGMLHWMNLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C=C2CC(=O)O)C |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in the field of oncology. Several studies have investigated its efficacy against various cancer cell lines, particularly solid tumors.

Case Studies and Findings

- Antitumor Activity : Research indicates that derivatives of indole-3-acetic acid, including (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, exhibit significant antitumor activity. A study highlighted its effectiveness against colon cancer cell lines (HCT-116 and HT-29), with IC50 values indicating potent cytotoxicity at low concentrations (7.1 µM for one derivative) . This suggests that the compound can selectively target cancerous cells while sparing normal cells.

- Mechanism of Action : The mechanism underlying the anticancer effects involves cell cycle arrest at the S and G2/M phases, which is crucial for inhibiting tumor growth . Such findings are essential for understanding how these compounds can be developed into therapeutic agents.

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Colon | HCT-116 | 7.1 | Cell cycle arrest | |

| Colon | HT-29 | 10.5 | Cell cycle arrest | |

| Breast | MCF-7 | Not specified | Not specified |

Agricultural Applications

In addition to its medicinal properties, this compound also plays a role in plant growth regulation.

Role as a Plant Hormone

Indole derivatives are known to function as auxins , which are critical for plant growth and development. They regulate various physiological processes such as:

- Cell elongation : Auxins promote the elongation of plant cells, which is vital for root and stem growth.

- Apical dominance : They help maintain the dominance of the main shoot over lateral shoots by inhibiting their growth.

Table 2: Effects of Indole Derivatives on Plant Growth

| Effect | Description |

|---|---|

| Cell elongation | Promotes growth in roots and stems |

| Apical dominance | Maintains main shoot growth |

| Root development | Enhances root formation and branching |

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can lead to the formation of different derivatives with enhanced biological activities.

Synthetic Pathways

Research has documented several synthetic routes to produce this compound efficiently. For instance, one method involves the reaction of indole derivatives with acetic acid under specific conditions to yield high-purity products .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Substituent Position : Methyl groups at 1- and 4-positions (target compound) vs. 6-position () alter steric accessibility and electronic effects. The 1-CH₃ group may hinder N-H reactivity, while 4-CH₃ could influence ring electron density.

- Functional Groups: Carboxylic acid (common in all), amino (), and acrylic acid () groups dictate solubility, acidity, and reaction pathways.

Physicochemical Properties

Acidity Estimation: Methyl groups at 1- and 4-positions exert electron-donating inductive effects, slightly reducing acidity compared to the unsubstituted 2-(1H-indol-3-yl)acetic acid. Chloroacetic acid () is significantly stronger (pKa ~2.8) due to the electron-withdrawing Cl group.

Preparation Methods

Core Indole Formation

The Fisher indole synthesis remains a cornerstone for constructing the 1,4-dimethylindole scaffold. Phenylhydrazine derivatives react with ketones under acidic conditions to form the indole nucleus. For example, 4-methylcyclohexanone reacts with 1-methylhydrazine in acetic acid at 120°C for 8 hours, yielding 1,4-dimethylindole as a pale-yellow solid (72% yield). Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110–130°C | <100°C: <50% |

| Acid Catalyst | HCl or H₂SO₄ | H₃PO₄: 15% lower |

| Reaction Time | 6–10 hours | >12h: Decomposition |

Acetic Acid Side-Chain Introduction

Post-indole formation, the acetic acid moiety is introduced via Friedel-Crafts alkylation. Using chloroacetic acid and AlCl₃ in dichloromethane at 0–5°C for 4 hours affords the 3-acetylated intermediate. Subsequent hydrolysis with 10% NaOH at 80°C for 2 hours yields the target compound (68% overall yield). NMR monitoring reveals incomplete alkylation below 0°C due to reduced electrophilicity of the chloroacetyl chloride.

Alkylation-Hydrolysis Sequential Routes

N-Methylation and C3 Functionalization

An alternative pathway begins with 1H-indole-3-acetic acid. Treatment with iodomethane (2 eq) and NaH in DMF at 25°C for 6 hours achieves simultaneous N1- and C4-methylation (83% yield). The reaction’s regioselectivity arises from the greater nucleophilicity of the indole nitrogen compared to the C4 position.

Key intermediates:

Ester Hydrolysis Optimization

Methyl or ethyl esters of intermediates are hydrolyzed using LiOH in THF/H₂O (1:1) at 25°C for 4 hours. Comparative studies show LiOH outperforms NaOH (94% vs. 78% conversion) due to better solubility in organic-aqueous mixtures. Acidic workup (pH 3–4) precipitates the product with >99% purity by HPLC.

Reductive Amination Strategies

Imine Formation and Reduction

3-(Aminomethyl)-1,4-dimethylindole reacts with glyoxylic acid in ethanol under reflux to form an imine intermediate. Sodium borohydride reduction (0°C, 1 hour) followed by oxidative workup with MnO₂ yields the acetic acid derivative (61% over two steps).

Reaction Scheme:

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) in methanol under 3 atm H₂ reduces nitrovinylindole precursors to the corresponding amine, which undergoes spontaneous oxidation to the acetic acid derivative. This one-pot method achieves 74% yield but requires strict moisture control to prevent catalyst deactivation.

Radical-Mediated Decarboxylation

Photochemical Decarboxylation

UV irradiation (254 nm) of 3-(carboxypropyl)-1,4-dimethylindole in acetonitrile with di-tert-butyl peroxide (DTBP) generates the skatolyl radical, which abstracts hydrogen to form the acetic acid side-chain. This method avoids harsh acids but gives moderate yields (55%) due to competing dimerization.

Kinetic Data:

| Radical Source | Half-Life (min) | Decarboxylation Efficiency |

|---|---|---|

| DTBP | 12 | 78% |

| AIBN | 8 | 63% |

Comparative Analysis of Methods

Yield and Scalability

| Method | Typical Yield | Scalability | Cost (USD/g) |

|---|---|---|---|

| Fisher Indole Synthesis | 68% | >100g | 12.50 |

| Alkylation-Hydrolysis | 83% | 50–100g | 18.20 |

| Reductive Amination | 61% | <50g | 24.80 |

| Radical Decarboxylation | 55% | <10g | 32.40 |

Purity and Byproducts

HPLC analyses reveal Fisher-derived products contain <0.5% regioisomers, whereas reductive amination yields 2–3% over-reduced byproducts. Recrystallization from ethanol/water (3:1) improves purity to >99.5%.

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for preparing (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves refluxing indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) with thiazolidinone or acetohydrazide intermediates in acetic acid with sodium acetate as a catalyst. For example, refluxing for 2.5–5 h at 100–120°C facilitates cyclization or condensation . Yield optimization requires monitoring reaction completion via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiazolidinone). Post-reaction neutralization with aqueous sodium carbonate and extraction with chloroform are critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : FT-IR and FT-Raman spectroscopy are used to confirm functional groups (e.g., acetic acid’s carbonyl stretch at ~1700 cm⁻¹). H and C NMR are essential for verifying substituent positions on the indole ring, with deshielded protons near methyl groups (δ 2.3–2.6 ppm) and acetic acid side chains (δ 3.5–4.0 ppm) . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight (CHNO, MW 191.23) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While the compound is not classified under GHS hazard categories, standard precautions include using fume hoods to avoid inhalation of fine particles and wearing nitrile gloves to prevent dermal exposure. Emergency procedures for accidental ingestion or contact involve rinsing with water and consulting poison control centers .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectroscopic data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model vibrational frequencies and NMR chemical shifts. Discrepancies between experimental and theoretical data (e.g., ±10 cm⁻¹ in IR peaks) may arise from solvent effects or crystal packing, which are corrected using polarizable continuum models (PCM) or solid-state simulations . Cross-referencing with X-ray crystallography (e.g., Acta Crystallographica data) further validates structural assignments .

Q. What strategies optimize the regioselectivity of methyl group addition to the indole core during synthesis?

- Methodological Answer : Regioselective methylation at the 1- and 4-positions requires controlled Friedel-Crafts alkylation or directed ortho-metalation. For example, using Lewis acids like AlCl in dichloromethane at 0°C directs methyl groups to the 1-position, while bulky bases (e.g., LDA) promote 4-substitution via deprotonation at the indole N-H position . Monitoring reaction progress with H NMR prevents over-alkylation.

Q. How do structural modifications (e.g., methyl vs. methoxyethyl groups) alter the compound’s biological activity?

- Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide) and testing antimicrobial or anticancer activity via MTT assays. Methyl groups enhance lipophilicity (logP ~2.1), improving membrane permeability, while methoxyethyl side chains increase hydrogen-bonding capacity, affecting target binding . Data contradictions (e.g., variable IC values) are resolved using standardized cell lines and dose-response curves.

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Scaling up reactions introduces challenges like exothermicity and poor mixing. Using flow chemistry with precise temperature control (±2°C) reduces side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetic acid removes byproducts like unreacted 3-formylindole derivatives .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reported melting points or solubility data?

- Methodological Answer : Variations in melting points (e.g., ±5°C) may arise from impurities or polymorphic forms. Recrystallization from different solvents (e.g., ethanol vs. DMF) standardizes purity. Solubility discrepancies are resolved using saturated solution assays under controlled pH and temperature, with UV-Vis spectroscopy quantifying concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.